Prochlorperazine-d3 Dimesylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24ClN3S |
|---|---|
Molecular Weight |
377.0 g/mol |
IUPAC Name |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3 |
InChI Key |
WIKYUJGCLQQFNW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Prochlorperazine Compounds
Methodologies for Deuterium (B1214612) Incorporation into Prochlorperazine (B1679090) Analogues
The introduction of deuterium into the prochlorperazine structure requires precise chemical synthesis methods to ensure the label is placed at the desired position with high isotopic purity.
A primary strategy for creating deuterated prochlorperazine analogues involves the use of powerful deuterated reducing agents. One of the most effective and commonly employed reagents for this purpose is lithium aluminum deuteride (B1239839) (LAD). In the synthesis of various isotopomers of prochlorperazine, LAD serves as a source of deuterium anions (D⁻) that can replace hydrogen atoms at specific sites by reducing precursor molecules with suitable functional groups. nih.govusask.ca This method is highly efficient for introducing deuterium into the propylpiperazine side chain of the molecule. nih.govosti.gov
The synthesis often starts with a precursor molecule containing a functional group, such as an amide or an ester, at the position intended for deuteration. nih.govnih.gov The reduction of these groups with lithium aluminum deuteride results in the incorporation of deuterium atoms. For instance, the synthesis of prochlorperazine analogues with two, four, or six deuterium atoms in the propylpiperazine side chain has been successfully achieved through the LAD reduction of the corresponding amide precursors. nih.govosti.gov
Achieving site-specific deuteration is critical for studying the metabolic fate of different parts of the molecule. For Prochlorperazine-d3 Dimesylate, the deuterium atoms are specifically located on the methyl group attached to the piperazine (B1678402) ring. nih.gov This is accomplished by using a precursor where the N-methyl group is replaced with a functional group that can be reduced with a deuterated reagent.
The synthesis of prochlorperazine analogues with deuterium labels on the propylpiperazine side chain has been well-documented. nih.govusask.ca By carefully choosing the precursor molecule, deuterium can be introduced at various positions. For example:
Labeling the γ-carbon: The reduction of an appropriate ester, such as 10-(2-methoxycarbonylethyl)-2-trifluoromethyl-10H-phenothiazine, with lithium aluminum deuteride can introduce two deuterium atoms onto the gamma-carbon of the propyl chain. nih.gov
Labeling the piperazine ring: The reduction of an imide intermediate, such as 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine, can incorporate four deuterium atoms into the piperazine ring itself. nih.gov
For Prochlorperazine-d3, the synthesis targets the N-methyl group of the piperazine moiety, resulting in a 2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine structure. nih.gov
Table 1: Synthetic Strategies for Deuterated Prochlorperazine
| Target Location | Precursor Functional Group | Deuterating Reagent | Number of Deuterium Atoms |
|---|---|---|---|
| Propylpiperazine Side Chain | Amide | Lithium Aluminum Deuteride | 2, 4, or 6 |
| γ-Carbon of Propyl Chain | Ester | Lithium Aluminum Deuteride | 2 |
| Piperazine Ring | Imide | Lithium Aluminum Deuteride | 4 |
Optimization of Salt Formation for Research Applications
The physical form of a compound is crucial for its utility in research and development. Converting the active molecule into a salt is a common strategy to improve its physicochemical properties.
Prochlorperazine-d3 is formulated as a dimesylate salt, which involves the combination of the deuterated prochlorperazine base with two equivalents of methanesulfonic acid. pharmaffiliates.com The formation of a salt, such as a dimesylate, can significantly enhance the compound's stability, solubility, and ease of handling, which are critical attributes for experimental use. nih.govpharmaceutical-journal.com
Salts are generally more crystalline and less hygroscopic than their free base counterparts. This crystalline nature contributes to better chemical stability and a longer shelf-life, protecting the compound from degradation during storage and use in various experimental settings. pharmaceutical-journal.com Furthermore, the dimesylate salt form can improve the aqueous solubility of the compound, which is essential for conducting in vitro assays and other laboratory experiments. solubilityofthings.com
Analytical Characterization of Isotopic Purity in Deuterated Analogues
Following synthesis, it is imperative to verify the degree and location of deuterium incorporation and to quantify the isotopic purity of the final compound. Deuterated drugs inevitably contain some isotopic impurities, making the assessment of isotopic purity a critical quality attribute. bvsalud.org
A variety of advanced analytical techniques are employed for this purpose. The isotopic purity of synthesized deuterated prochlorperazine has been reported to be greater than 95.7% after correcting for chlorine isotopes. nih.govosti.gov
Table 2: Analytical Techniques for Isotopic Purity Determination
| Analytical Technique | Purpose | Key Findings/Capabilities |
|---|---|---|
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, allowing for the differentiation of deuterated and non-deuterated molecules. | High-resolution mass spectrometry (HRMS) can distinguish between H/D isotopologues and is a rapid and sensitive method for determining isotopic purity. rsc.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Used to accurately measure the low levels of phenothiazine (B1677639) antipsychotics and their metabolites, making it suitable for analyzing deuterated analogues used as internal standards. usask.ca |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | A robust method for determining isotopologue impurities in deuterated drugs, suitable for quality control laboratories. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of a molecule and the chemical environment of its atoms. | Confirms the structural integrity and the specific positions of the deuterium labels within the molecule. It can also provide insights into the relative percent isotopic purity. rsc.org |
| Molecular Rotational Resonance (MRR) Spectroscopy | Provides a complete description of the isotopic composition of a sample. | Reveals the structural identity and percent composition of a complex mixture of isotopomers with high spectral resolution. acs.org |
These analytical methods ensure that the synthesized this compound meets the required specifications for isotopic enrichment and structural integrity, which is essential for its application in research. rsc.org
Applications of Prochlorperazine D3 Dimesylate in Pharmacological Research
Investigation of Receptor Binding and Ligand Interactions of Deuterated Prochlorperazine (B1679090)
The value of Prochlorperazine-d3 Dimesylate as an analytical standard is foundational to investigating the complex receptor binding profile of prochlorperazine. These studies elucidate the molecule's interactions with various neurotransmitter systems, which underpins its therapeutic and off-target effects.
Prochlorperazine is recognized principally as a dopamine (B1211576) D2 receptor antagonist. caymanchem.comdrugbank.comnih.govdrugbank.compatsnap.comprobes-drugs.orgnih.gov Research demonstrates that it possesses a high affinity for D2-like receptors, with particular selectivity for the D2 and D3 subtypes. guidetopharmacology.org Its affinity for the D4 receptor is noted to be considerably lower. guidetopharmacology.org The primary mechanism of action is attributed to the blockade of D2 dopamine receptors in the brain. drugbank.comdrugbank.compatsnap.comnih.gov This antagonism in the mesolimbic system is central to its antipsychotic effects. drugbank.comprobes-drugs.org
Binding affinity studies have quantified these interactions. In assays using rat recombinant D2 receptors in CHO cells and rat striatal membranes, prochlorperazine showed Ki values of 4.7 nM and 2.9 nM, respectively. caymanchem.comcaymanchem.com For the human dopamine D3 receptor, a pKi of 8.35 has been reported, which corresponds to a Ki of 4.45 nM. guidetopharmacology.org It also binds to rat recombinant D3 receptors expressed in CHO cells with a Ki of 35 nM. caymanchem.comcaymanchem.com
Table 1: Prochlorperazine Affinity for Dopamine Receptor Subtypes
| Receptor Subtype | Species/System | Affinity Value | Parameter |
|---|---|---|---|
| Dopamine D2 | Rat recombinant (CHO cells) | 4.7 | Ki (nM) |
| Dopamine D2 | Rat striatal membranes | 2.9 | Ki (nM) |
| Dopamine D3 | Human | 4.45 | Ki (nM) |
Beyond its dopaminergic activity, prochlorperazine interacts with a range of other receptor systems. nih.govnih.gov It has been shown to block histaminergic, cholinergic, and alpha-1 adrenergic receptors. drugbank.comdrugbank.compatsnap.comprobes-drugs.orgnih.gov The blockade of alpha-1 adrenergic receptors can lead to effects such as sedation and muscle relaxation. drugbank.comprobes-drugs.org Its antagonism at histamine (B1213489) H1 receptors contributes to its sedative properties, while blocking muscarinic cholinergic receptors can result in anticholinergic effects. patsnap.com
A distinct mechanism independent of dopamine antagonism involves the inhibition of the P2X7 receptor. nih.govnih.gov One study found that prochlorperazine inhibits the P2X7 receptor in human macrophages, which prevents calcium ion influx. drugbank.comnih.govprobes-drugs.orgnih.gov Further research has also characterized its binding to other receptors, such as the serotonin (B10506) (5-HT) receptor subtype 5-HT3, where it exhibited a Ki of 1,200 nM in N1E-115 mouse neuroblastoma cell membranes. caymanchem.comcaymanchem.com
Table 2: Prochlorperazine Interactions with Non-Dopaminergic Receptors
| Receptor/Target | Action | Species/System | Finding |
|---|---|---|---|
| Histamine H1 Receptor | Antagonist | Human | Contributes to sedative properties. patsnap.com |
| Muscarinic Cholinergic Receptors | Antagonist | Human | Leads to anticholinergic effects. patsnap.com |
| Alpha-1 Adrenergic Receptors | Antagonist | Human | May result in sedation and muscle relaxation. drugbank.comprobes-drugs.org |
| P2X7 Receptor | Inhibitor | Human Macrophages | Prevents calcium ion influx. drugbank.comnih.govprobes-drugs.orgnih.gov |
| 5-HT3 Receptor | Binds | N1E-115 mouse neuroblastoma cells | Ki value of 1,200 nM. caymanchem.comcaymanchem.com |
Elucidation of Receptor Desensitization and Internalization Dynamics
The stable isotope-labeled nature of this compound makes it an indispensable reference standard in studies designed to explore the complex, dynamic processes of receptor adaptation, such as desensitization and internalization.
Advanced imaging techniques like positron emission tomography (PET) are crucial in studying neuroreceptor systems in living organisms. nih.govmdpi.com In such studies, deuterated compounds are often used as internal standards for quantification. caymanchem.com A key study investigating the dynamics of dopamine receptor desensitization and internalization used simultaneous PET and functional magnetic resonance imaging (fMRI) in non-human primates. nih.gov In this research, prochlorperazine was used as an antagonist to provide a comparative baseline for the effects of a D2/D3 agonist. nih.gov The ability of PET to monitor receptor-ligand interactions in real-time makes it a vital tool for evaluating how therapeutics engage their targets and for advancing the development of new treatments. mdpi.com The use of prochlorperazine in these animal models helps to characterize dynamic neuroreceptor adaptations in vivo. nih.gov
The combined PET/fMRI study offered significant insights into neuroreceptor adaptation. nih.gov When a D2/D3 agonist was administered to non-human primates, researchers observed a significant temporal divergence between receptor occupancy (measured by PET) and the brain's functional response (measured by fMRI). nih.gov While receptor occupancy remained high, the fMRI signal was transient. nih.gov This divergence points to a mechanism of receptor desensitization and internalization. nih.gov
Notably, when analogous experiments were performed with the antagonist prochlorperazine, there was a reduced temporal dissociation between receptor occupancy and function. nih.gov This finding is consistent with a mechanism where desensitization and internalization are dependent on the drug's efficacy (i.e., whether it is an agonist or an antagonist). nih.gov The researchers proposed a model incorporating receptor internalization that could explain the observed neurovascular coupling and yielded in vivo internalization rates consistent with in vitro data. nih.gov
Preclinical Mechanistic Investigations in Animal Models
Animal models are essential in preclinical research for understanding complex biological processes and predicting clinical outcomes. nih.gov Prochlorperazine has been studied in various animal models to elucidate its pharmacological mechanisms. In a hot plate test in mice, prochlorperazine was found to increase the latency to paw licking, indicating an analgesic effect that was blocked by antisense oligonucleotides against the M1 muscarinic receptor. caymanchem.comcaymanchem.com In dogs, it was shown to inhibit emesis induced by the dopamine agonist apomorphine. caymanchem.comcaymanchem.com Furthermore, the previously mentioned PET/fMRI studies in non-human primates represent a significant preclinical investigation into its effects on dopamine receptor dynamics in a living brain. nih.gov These types of studies, which rely on animal models to verify a drug's effect on a target, are critical for drug development. bsmi.uz
Studies on Central Antinociceptive Mechanisms Mediated by Muscarinic Systems
Research has revealed that prochlorperazine, a dopamine D2 receptor antagonist, also produces a central antinociceptive (pain-relieving) effect. nih.govcore.ac.uk This effect is not mediated by opioid pathways but rather through the central cholinergic system, specifically involving muscarinic receptors. nih.govconsensus.app Studies have demonstrated that prochlorperazine's analgesic properties can be blocked by muscarinic antagonists like atropine (B194438) and pirenzepine, highlighting the essential role of the muscarinic system in this response. nih.govcore.ac.uk Furthermore, the M1 muscarinic receptor subtype has been identified as a key component in this mechanism. nih.govcore.ac.uk
Table 1: Experimental Evidence for Prochlorperazine's Muscarinic-Mediated Antinociception
| Experimental Model | Key Finding | Reference |
| Mouse Hot-Plate Test | Prochlorperazine increases the pain threshold. | nih.gov |
| Antagonist Studies | The antinociceptive effect is prevented by muscarinic antagonists (atropine, pirenzepine). | nih.govcore.ac.uk |
| Receptor Subtype Study | The effect is abolished by antagonists of the M1 muscarinic receptor subtype. | nih.govcore.ac.uk |
| Neurochemical Analysis | Prochlorperazine leads to a dose-dependent increase in acetylcholine (B1216132) release from the rat cerebral cortex. | nih.govcore.ac.uk |
Exploration of Specific Neuroreceptor Pathways in Experimental Paradigms
Prochlorperazine is known to interact with a variety of neuroreceptors, which explains its wide range of pharmacological effects. drugbank.comwikipedia.org While it is primarily classified as a dopamine D2 receptor antagonist, it also exhibits antagonist activity at histaminergic H1, alpha-adrenergic, and muscarinic cholinergic receptors. patsnap.comamegroups.orgbmj.com This multi-receptor profile contributes to its therapeutic actions as an antiemetic and antipsychotic, as well as to its side effects. wikipedia.orgamegroups.org
Table 2: Prochlorperazine's Interaction with Various Neuroreceptor Systems
| Receptor System | Interaction | Associated Effect | Reference |
| Dopamine (D2) | Antagonism | Antipsychotic, Antiemetic | drugbank.comwikipedia.orgpatsnap.com |
| Muscarinic Cholinergic | Antagonism | Anticholinergic effects, Antinociception | nih.govpatsnap.comnih.gov |
| Histamine (H1) | Antagonism | Sedative effects | patsnap.comamegroups.org |
| Alpha-Adrenergic | Antagonism | Vasodilation, Hypotension | patsnap.comamegroups.org |
| Serotonin | Weak Antagonism | Contributes to antiemetic action | bmj.com |
Role of Prochlorperazine D3 Dimesylate in Drug Metabolism and Disposition Studies
Comprehensive Elucidation of Prochlorperazine (B1679090) Metabolic Pathways Utilizing Deuterated Analogues
The use of deuterated analogues like Prochlorperazine-d3 Dimesylate is instrumental in mapping the intricate metabolic fate of prochlorperazine. By tracing the metabolic transformation of the labeled compound, researchers can unequivocally identify metabolites and understand the sequence of biotransformation reactions.
Prochlorperazine undergoes extensive metabolism, giving rise to a variety of primary and secondary metabolites. The primary metabolic routes involve oxidation at various sites of the molecule. Key identified metabolites include prochlorperazine sulfoxide (B87167), N-desmethyl prochlorperazine, and prochlorperazine 7-hydroxide. drugbank.comnih.gov Further oxidation can lead to the formation of prochlorperazine sulfoxide 4'-N-oxide. drugbank.comnih.gov In vitro studies have identified seven distinct metabolites: sulphoxide n-oxide, hydroxy-nor, desulfonated, two hydroxide isomers, N-desmethyl, and sulphoxide, with the latter three being the most prevalent. researchgate.net
The utilization of this compound in metabolic studies allows for the confident identification of these metabolites through mass spectrometry, as the deuterium (B1214612) label results in a predictable mass shift in the resulting metabolic products.
Table 1: Key Metabolites of Prochlorperazine
| Metabolite Name | Metabolic Position | Type |
| Prochlorperazine Sulfoxide | Sulfur atom on the phenothiazine (B1677639) ring | Primary |
| N-desmethyl prochlorperazine | Methyl group on the piperazine (B1678402) ring | Primary |
| Prochlorperazine 7-hydroxide | Position 7 of the phenothiazine ring | Primary |
| Prochlorperazine sulfoxide 4'-N-oxide | Piperazine nitrogen and ring sulfur | Secondary |
| Hydroxy-nor prochlorperazine | Hydroxylation and demethylation | Secondary |
This table is generated based on the textual data and provides an interactive overview of the primary and secondary metabolites of prochlorperazine.
The metabolism of prochlorperazine is characterized by several key biotransformation reactions, primarily categorized as Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to facilitate excretion. nih.govslideshare.net
The principal Phase I reactions for prochlorperazine are:
Oxidation: This is a major metabolic pathway, leading to the formation of sulfoxides and N-oxides. drugbank.comcore.ac.uk The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming prochlorperazine sulfoxide. drugbank.com
Hydroxylation: Aromatic hydroxylation occurs on the phenothiazine ring system, with the formation of 7-hydroxyprochlorperazine being a notable example. drugbank.compharmacompass.com
Demethylation: The removal of the methyl group from the piperazine side chain results in the formation of N-desmethylprochlorperazine. drugbank.comresearchgate.net
Following these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions.
Glucuronidation: This is a common Phase II reaction where glucuronic acid is attached to hydroxylated metabolites, increasing their water solubility for easier elimination. drugbank.comlibretexts.org
Table 2: Major Biotransformation Reactions of Prochlorperazine
| Reaction Type | Description | Resulting Metabolite Example |
| Phase I | ||
| Oxidation (Sulfoxidation) | Addition of an oxygen atom to the sulfur in the phenothiazine ring. foodsafety.institute | Prochlorperazine Sulfoxide |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. foodsafety.institute | 7-hydroxyprochlorperazine |
| N-Demethylation | Removal of a methyl group from the piperazine nitrogen. hyphadiscovery.com | N-desmethylprochlorperazine |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid. slideshare.net | Prochlorperazine-glucuronide |
This table is generated based on the textual data and interactively details the biotransformation reactions that prochlorperazine undergoes.
Characterization of Cytochrome P450 Enzyme Isoform Contributions to Prochlorperazine Metabolism
The biotransformation of prochlorperazine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. researchgate.net Identifying the specific CYP isoforms involved is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.
Research has demonstrated that CYP2D6 and CYP2C19 are the primary enzymes responsible for the metabolism of prochlorperazine. researchgate.net In vitro studies have shown that these two isoforms are the most efficient in metabolizing the drug. researchgate.net Specifically, CYP2D6 is involved in the oxidation of prochlorperazine. drugbank.com N-desmethyl PCZ has been identified as the major metabolite formed by both CYP2D6 and CYP2C19. researchgate.net Genetic variations in these enzymes can lead to significant differences in how individuals metabolize prochlorperazine, potentially affecting its efficacy and safety. nih.govmdpi.com
While CYP2D6 and CYP2C19 are the main contributors, other CYP isoforms may also play a minor role in the metabolism of prochlorperazine. Studies using a panel of recombinant human CYP enzymes have investigated the involvement of isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A4, CYP3A5, and CYP2E1. researchgate.net Although their contribution is less significant compared to CYP2D6 and CYP2C19, they may be involved in the formation of certain minor metabolites. researchgate.net
Investigation of Deuterium Isotope Effects in Metabolic Processes
The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. osti.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step may proceed at a slower rate when deuterium is present at that position. researchgate.net
This phenomenon can be a powerful tool in metabolic research. By strategically placing deuterium atoms at different positions in the prochlorperazine molecule, researchers can probe the mechanisms of specific metabolic reactions. A significant decrease in the rate of formation of a particular metabolite from the deuterated analogue compared to the non-deuterated parent drug would indicate that the cleavage of the C-H bond at the labeled position is a critical step in that metabolic pathway. This approach helps to pinpoint the exact sites of metabolism and understand the enzymatic mechanisms involved.
Application of Kinetic Isotope Effects for Mechanistic Insights into Enzyme-Mediated Reactions
The Kinetic Isotope Effect (KIE) is a powerful tool used in medicinal chemistry to elucidate the mechanisms of enzyme-catalyzed reactions. This phenomenon occurs when replacing an atom in a reactant with one of its heavier isotopes, such as substituting hydrogen (¹H) with deuterium (²H or D), results in a change in the rate of a chemical reaction. The basis for the KIE lies in the difference in bond strength; a carbon-deuterium (C-D) bond is stronger and requires more energy to break than a corresponding carbon-hydrogen (C-H) bond juniperpublishers.com.
In the metabolism of Prochlorperazine, which is mediated extensively by Cytochrome P450 (CYP) enzymes like CYP2D6 and CYP2C19, key reactions include N-demethylation and hydroxylation researchgate.netresearchgate.net. These reactions often involve the cleavage of a C-H bond as a critical, rate-determining step. By using this compound, where deuterium atoms are placed at a potential site of metabolism, researchers can measure the reaction rate compared to the non-deuterated compound.
If a significant decrease in the rate of metabolism is observed for the deuterated compound, it provides strong evidence that the cleavage of that specific C-H bond is integral to the rate-limiting step of the metabolic pathway. This insight is crucial for understanding how the drug is processed at a molecular level, helping to identify which parts of the molecule are most susceptible to enzymatic attack and how metabolites are formed.
Impact of Deuteration on Metabolic Stability and Clearance Rates in in vitro and in vivo Systems
The strengthening of chemical bonds through deuteration can significantly alter a drug's pharmacokinetic profile by enhancing its metabolic stability. A more stable C-D bond slows down the rate at which metabolizing enzymes can break down the drug, leading to a longer biological half-life and reduced systemic clearance juniperpublishers.comresearchgate.net. This principle is a key driver in the development of deuterated drugs, as it can lead to improved therapeutic profiles.
In vitro studies, which utilize systems such as liver microsomes or hepatocytes, are essential for initially assessing metabolic stability nuvisan.comutsouthwestern.edu. These assays measure parameters like the intrinsic clearance (CLint) and half-life (t½) of a compound. For deuterated compounds, a lower CLint and longer t½ compared to the non-deuterated parent drug indicate improved stability. For example, studies on other deuterated compounds like Indiplon have demonstrated a marked increase in half-life in both rat and human liver microsomes juniperpublishers.com.
| System | Parameter | Result |
|---|---|---|
| Rat Liver Microsomes | Half-life (t½) | 30% Increase |
| - | - | |
| Human Liver Microsomes | Half-life (t½) | 20% Increase |
| Parameter | Result |
|---|---|
| Drug Exposure (AUC) | 2.6-fold Improvement |
| Half-life (t½) | 2-fold Improvement |
Data in tables is based on findings for Indiplon and serves as a representative example of the effects of deuteration juniperpublishers.com.
By applying these principles, this compound is expected to exhibit reduced clearance and greater metabolic stability compared to its non-deuterated counterpart, making it a valuable agent for studies requiring modulated pharmacokinetics.
Analysis of Excretion Pathways for Prochlorperazine and its Deuterated Metabolites
Understanding the excretion pathways of a drug and its metabolites is fundamental to characterizing its disposition. Prochlorperazine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and 7-hydroxyprochlorperazine researchgate.netdrugbank.comnih.govnih.gov.
The primary route of elimination for Prochlorperazine and its metabolites is through the feces and bile, with only small amounts of the unchanged drug and its metabolites being detected in the urine drugbank.comnih.govnih.gov. Animal studies have provided more specific details on the balance of excretion.
The introduction of deuterium in this compound can potentially alter the metabolic profile through a process known as "metabolic switching." By slowing down a primary metabolic pathway (e.g., N-demethylation), deuteration may cause the drug to be metabolized more extensively through alternative, previously minor pathways. This shift can change the relative proportions of various metabolites. Consequently, the profile of metabolites eliminated in the feces and urine could differ from that of the non-deuterated drug. Analyzing these differences can provide deeper insights into the flexibility of the metabolic machinery and how it responds to structural modifications of a drug substrate.
Advanced Analytical Methodologies Employing Prochlorperazine D3 Dimesylate
Mass Spectrometry-Based Techniques for Quantitation and Identification
Mass spectrometry (MS), coupled with chromatographic separation, is a cornerstone of modern bioanalysis. The use of stable isotope-labeled compounds like Prochlorperazine-d3 Dimesylate enhances the power of MS-based techniques, enabling highly reliable quantification and facilitating the identification of metabolites in intricate biological systems.
Strategic Utilization as an Internal Standard in LC-MS/MS and GC-MS for Precise Quantitative Analysis
In quantitative analysis, particularly using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS co-elutes with the analyte and experiences similar ionization and matrix effects. lcms.cz this compound is perfectly suited for this role in the quantification of prochlorperazine (B1679090).
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. x-chemrx.com Because this compound is chemically identical to the unlabeled analyte, its chromatographic retention time and extraction recovery are virtually the same. However, it is easily distinguished by its mass-to-charge ratio (m/z) due to the three-dalton mass difference from the deuterium (B1214612) atoms. This allows for the simultaneous detection of both the analyte and the IS.
The use of a SIL-IS like this compound effectively compensates for variations during sample preparation, such as extraction losses, and corrects for matrix-induced ionization suppression or enhancement in the MS source. lcms.cznih.gov This leads to a significant improvement in the accuracy and precision of the quantitative results. For instance, in LC-MS/MS methods developed for prochlorperazine in human plasma, a SIL-IS would ensure reliable data for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net The ratio of the peak area of the analyte to the peak area of this compound is used to construct the calibration curve and quantify the concentration of prochlorperazine in unknown samples, mitigating errors that might arise from sample-to-sample variations. nih.gov
Below is a table illustrating typical mass transitions used in LC-MS/MS for monitoring Prochlorperazine and its deuterated internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Application |
| Prochlorperazine | 374.1 | 113.1 | Analyte Quantification |
| Prochlorperazine-d3 | 377.1 | 116.1 | Internal Standard |
Data is illustrative and based on the common fragmentation patterns of prochlorperazine.
Application of Stable Isotope Filtering and Mass Doublet Analysis for Efficient Metabolite Identification in Complex Biological Matrices
Identifying drug metabolites in complex biological matrices like plasma or urine is a significant challenge in drug development. Stable isotope labeling is a powerful technique that simplifies this process. nih.gov When a 1:1 mixture of a drug and its stable isotope-labeled analogue (e.g., prochlorperazine and this compound) is administered or incubated in a metabolic system, the resulting mass spectra exhibit characteristic "mass doublets" for the parent drug and all its metabolites. metsol.com
Every ion peak corresponding to a molecule containing the drug's core structure will appear as a pair of peaks with a mass difference corresponding to the number of deuterium atoms (in this case, 3 Da). This unique isotopic signature allows for rapid and confident differentiation of drug-related material from endogenous matrix components. nih.gov
Stable Isotope Filtering: This computational approach involves searching the full-scan mass spectrometry data for these characteristic isotopic doublets. Algorithms can be programmed to specifically pick out pairs of peaks with the expected mass difference (e.g., 3.018 Da for d3) and a near 1:1 intensity ratio across a chromatogram. This effectively filters out thousands of irrelevant signals from the biological matrix, allowing analysts to focus solely on potential metabolites. nih.gov
Mass Doublet Analysis: Once a doublet is identified, high-resolution mass spectrometry (HRMS) can provide the accurate mass of both the unlabeled and labeled metabolite. This information is used to calculate the elemental composition of the metabolite and identify the specific metabolic transformation that occurred (e.g., hydroxylation, demethylation, oxidation). nih.govcore.ac.uk For example, the detection of a doublet with m/z values of 390.1 and 393.1 would suggest the addition of an oxygen atom (hydroxylation) to the prochlorperazine molecule. This approach significantly reduces the ambiguity in metabolite identification. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. mdpi.com It provides detailed information about the chemical environment of atoms within a molecule, allowing for the confirmation of identity and the characterization of unknown structures, such as metabolites and impurities.
Role in Detailed Structural Characterization of Deuterated Prochlorperazine Analogues and their Metabolites
The synthesis of a deuterated analogue like this compound requires rigorous structural confirmation, for which NMR is the primary technique. ¹H NMR (proton NMR) is used to verify the exact location of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished compared to the spectrum of the unlabeled compound, confirming the successful deuteration at that specific position. chemicalbook.com
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. While the ¹³C spectrum is largely similar between the deuterated and non-deuterated forms, subtle effects from the deuterium atoms can be observed on the adjacent carbon atoms, further confirming the site of labeling. nyxxb.cnspectrabase.com
When metabolites of prochlorperazine are isolated, NMR is used for their complete structural characterization. sci-hub.se If a stable isotope labeling study was performed, the isolated metabolites would also be deuterated. NMR analysis of these labeled metabolites is crucial. For example, if a metabolite is suspected to be a hydroxylated version of prochlorperazine, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can pinpoint the exact position of the new hydroxyl group on the phenothiazine (B1677639) ring system. The presence or absence of the deuterium label helps to confirm which parts of the original molecule have remained intact during metabolism.
The table below shows representative ¹H NMR chemical shifts for Prochlorperazine. The absence of the signal for the N-CH₃ protons would be the key indicator of successful synthesis for Prochlorperazine-d3.
| Protons | Chemical Shift (ppm) (Illustrative) | Expected Observation for Prochlorperazine-d3 |
| Aromatic Protons | 6.9 - 7.3 | No change |
| Propyl Chain (-N-CH₂-) | ~3.95 | No change |
| Propyl Chain (-CH₂-) | ~1.87 | No change |
| Piperazine (B1678402) Ring Protons | 2.6 - 3.1 | No change |
| N-Methyl Protons (-N-CH₃) | ~2.71 | Signal absent or significantly reduced |
Data based on typical values for Prochlorperazine Maleate in DMSO-d₆. chemicalbook.com
Development and Validation of Analytical Methods for Deuterated Prochlorperazine and Related Substances
The development of robust and reliable analytical methods is a prerequisite for the use of any reference standard in regulated environments. These methods must be validated to ensure they are fit for their intended purpose, following guidelines from bodies like the International Council for Harmonisation (ICH). europa.euich.orgich.org
Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of prochlorperazine and its related substances. researchgate.netjaptronline.com UPLC, which uses smaller particle size columns, offers advantages such as faster analysis times and improved resolution. researchgate.netmdpi.com
Method optimization involves a systematic approach to selecting and refining various parameters to achieve the desired separation and sensitivity. Key parameters that are optimized include:
Column: Reversed-phase columns, such as C18 or C8, are commonly used. The choice depends on the hydrophobicity of the analytes. sci-hub.se
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid) and an organic solvent (e.g., acetonitrile, methanol) is typical. nih.govjaptronline.com The pH of the aqueous phase is critical for controlling the ionization state and retention of prochlorperazine. sci-hub.se
Flow Rate and Gradient: The flow rate and the gradient profile (the change in organic solvent percentage over time) are adjusted to ensure good separation of the main compound from any impurities or metabolites within a reasonable run time. sci-hub.seresearchgate.net
Detection: UV detection is often used, with a wavelength typically set around 254-258 nm for prochlorperazine. sci-hub.sejaptronline.com When coupled to a mass spectrometer, the MS parameters are optimized for the specific ions of the analyte and the deuterated standard.
The following table summarizes parameters from various published HPLC and UPLC methods for prochlorperazine analysis, which form the basis for a method analyzing this compound.
| Parameter | Method 1 (HPLC) sci-hub.se | Method 2 (UPLC) researchgate.net | Method 3 (HPLC) japtronline.com |
| Column | Agilent Zorbax SB-C18 (150mm x 4.6mm, 5µm) | Acquity BDH300 C4 (100 x 2.1 mm, 1.7µm) | Zorbax Bonus-RP (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.2% TFA in water | Ammonium acetate buffer with TFA & triethylamine | 0.1% Formic acid in water |
| Mobile Phase B | 0.2% TFA in acetonitrile | Acetonitrile with TFA | Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic (70:30 A:B) |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min |
| Column Temp. | 40°C | 30°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm | DAD at 258 nm |
Method validation for an analytical procedure involving this compound would include specificity, linearity, range, accuracy, precision, and robustness, ensuring the method is reliable for its intended application in quantitative bioanalysis or as a reference standard. japtronline.comfda.gov
Establishment of Robust Quality Control and Reference Standards for Research Applications
The precision and reliability of analytical methodologies are paramount in pharmaceutical research and development. Establishing robust quality control (QC) measures and utilizing appropriate reference standards are fundamental to ensuring the validity of experimental results. In the quantitative analysis of the antipsychotic and antiemetic agent Prochlorperazine, its deuterated analogue, this compound, serves as a critical internal standard, enhancing the accuracy and reproducibility of advanced analytical techniques. alfa-chemistry.comsynzeal.com
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. acanthusresearch.comnih.gov The incorporation of deuterium atoms results in a compound with a higher mass than the parent drug (the analyte). acanthusresearch.com This mass difference allows the standard to be distinguished from the analyte by a mass spectrometer. Crucially, the physical and chemical properties of the SIL standard are nearly identical to the unlabeled analyte. acanthusresearch.com This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. alfa-chemistry.comnih.gov Consequently, the use of a SIL internal standard can effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. acanthusresearch.com
The primary application of this compound is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). alfa-chemistry.comacanthusresearch.com These methods are essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug. alfa-chemistry.comiris-biotech.de By adding a known quantity of this compound to biological samples (e.g., plasma) prior to analysis, researchers can accurately determine the concentration of Prochlorperazine. nih.gov This is because the ratio of the MS signal of the analyte to the MS signal of the internal standard remains constant even if sample loss occurs during processing.
In the context of quality control during drug manufacturing, reference standards are indispensable for validating the accuracy and precision of analytical methods. alfa-chemistry.com this compound can be used in the development and validation of stability-indicating HPLC and UPLC methods for Prochlorperazine drug substances and products. synzeal.comresearchgate.netjaptronline.com Such methods are crucial for identifying and quantifying impurities and degradation products, ensuring the final product meets stringent regulatory requirements for purity and potency. synzeal.comnih.gov
Below are key characteristics of this compound that define its role as a reference standard.
Table 1: Chemical Properties of this compound This interactive table provides key identifiers and properties for the deuterated reference standard.
| Property | Value |
| Catalogue Number | PA STI 074900 pharmaffiliates.com |
| CAS Number | 753432-54-1 pharmaffiliates.com |
| Molecular Formula | C₂₀H₂₁D₃ClN₃S • 2CH₃SO₃H pharmaffiliates.com |
| Molecular Weight | 569.17 pharmaffiliates.com |
| Type | Stable Isotope Labeled Standard lgcstandards.com |
The superiority of a stable isotope-labeled internal standard like this compound over other types of standards, such as structural analogues, is well-documented in analytical chemistry.
Table 2: Comparison of Internal Standard Methodologies This interactive table compares the performance of Stable Isotope Labeled (SIL) Internal Standards with Structural Analogue Internal Standards.
| Feature | Stable Isotope Labeled (SIL) Standard (e.g., this compound) | Structural Analogue Standard |
| Chromatographic Behavior | Co-elutes or elutes very closely with the analyte. nih.gov | Different retention time from the analyte. |
| Ionization Efficiency | Nearly identical to the analyte. acanthusresearch.com | May differ significantly from the analyte. |
| Correction for Matrix Effects | High efficiency in compensating for ion suppression or enhancement. acanthusresearch.com | Less effective, as the analogue may be affected differently by the matrix. |
| Recovery During Extraction | Mimics the analyte's recovery very closely. nih.gov | Recovery can differ from the analyte. |
| Overall Accuracy & Precision | Generally provides higher accuracy and precision. acanthusresearch.comnih.gov | May introduce variability and bias. |
Research findings from method validation studies for Prochlorperazine demonstrate the performance metrics achievable when using a stable and reliable analytical system, principles that are upheld by the use of high-purity standards like its deuterated form. For instance, a validated LC-MS/MS method for the simultaneous determination of Prochlorperazine and its metabolites in human plasma reported excellent linearity and sensitivity. nih.gov While this specific study may not have used the d3-dimesylate salt, the validation parameters illustrate the quality control benchmarks that such standards help to achieve.
Table 3: Representative Performance of a Validated LC-MS/MS Method for Prochlorperazine Quantification This interactive table shows typical validation parameters for quantifying Prochlorperazine in biological matrices, achievable with high-quality internal standards.
| Validation Parameter | Performance Metric |
| Analyte | Prochlorperazine (PCZ) nih.gov |
| Linearity Range | 0.01 - 40 µg/L nih.gov |
| Correlation Coefficient (r²) | > 0.99 researchgate.netjaptronline.com |
| Lower Limit of Quantification (LLOQ) | 10 ng/L nih.gov |
| Intra-assay Precision (% RSD) | < 7.0% nih.gov |
| Inter-assay Precision (% RSD) | < 9.0% nih.gov |
| Accuracy (% of Nominal) | 99 - 105% nih.gov |
Mechanistic Investigations Utilizing Deuterated Prochlorperazine Analogs
Probing Biochemical Reaction Mechanisms with Deuterium (B1214612) Labeling
Deuterium labeling is a critical technique for exploring the intricacies of biochemical reactions. The introduction of deuterium into a molecule can influence its metabolic fate, offering insights into enzymatic processes and reaction kinetics. google.com
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. The cleavage of this bond requires more energy, which can lead to a slower reaction rate if this step is the rate-determining step of a metabolic pathway. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for mechanistic elucidation. google.com
In the context of prochlorperazine (B1679090), metabolism primarily occurs in the liver via the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 being major contributors. nih.govresearchgate.net Key metabolic pathways include N-demethylation of the piperazine (B1678402) ring, hydroxylation, and sulfoxide (B87167) formation. nih.govresearchgate.net By using Prochlorperazine-d3, where the deuterium atoms are placed on the N-methyl group, researchers can probe the N-demethylation pathway.
If the cleavage of a C-H bond on the methyl group is the rate-limiting step for N-demethylation, the deuterated compound (Prochlorperazine-d3) will be metabolized more slowly than its non-deuterated counterpart. google.com This would result in a higher systemic exposure (AUC) and a longer half-life for the deuterated analog. google.com Such studies can confirm the specific metabolic pathways that are most susceptible to isotopic reinforcement and help in designing new drug candidates with potentially improved pharmacokinetic profiles, reduced metabolic turnover, or altered metabolite formation. google.com
Table 1: Hypothetical Comparative Metabolic Rates of Prochlorperazine and Prochlorperazine-d3 This table illustrates the expected impact of the kinetic isotope effect. Actual values may vary based on specific experimental conditions.
| Compound | Metabolic Pathway | Key Enzyme | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|---|
| Prochlorperazine | N-demethylation | CYP2D6/CYP2C19 | 150 | 1.0 (Reference) |
| Prochlorperazine-d3 | N-demethylation | CYP2D6/CYP2C19 | 75 | 2.0 |
| Prochlorperazine | Hydroxylation | CYP2D6 | 90 | 1.0 (Reference) |
| Prochlorperazine-d3 | Hydroxylation | CYP2D6 | 90 | 1.0 |
In Vitro Studies on Receptor Interactions and Downstream Signaling Pathways
Prochlorperazine exerts its primary therapeutic effects by acting as an antagonist at dopamine (B1211576) D2 receptors. nih.govwikipedia.org It also interacts with other receptors, including dopamine D3, histaminergic, cholinergic, and noradrenergic receptors. nih.govnih.gov Deuterated analogs are instrumental in conducting precise in vitro binding and functional assays.
Prochlorperazine displays a high affinity for dopamine D2 receptors and also binds to D3 receptors. google.comnih.gov While deuterium substitution is not expected to significantly alter the equilibrium binding affinity (Ki) of a ligand to its receptor—as this is a thermodynamic measure—it can be used to study the kinetics of binding and the stability of the ligand in the assay medium. Prochlorperazine-d3 Dimesylate can serve as a stable internal standard in competitive binding assays using radiolabeled ligands to precisely determine the binding affinities of the parent compound and its metabolites.
Studies have shown that typical antipsychotics like prochlorperazine act as antagonists at D2 and D3 receptors. nih.gov The functional consequence of this antagonism is the blockade of dopamine-mediated signaling. The use of deuterated compounds in such functional assays (e.g., measuring second messenger modulation like cAMP levels or reporter gene activation) ensures that observed effects are due to receptor interaction itself, rather than being confounded by rapid metabolism of the test compound by enzymes present in the cell or tissue preparations. The improved metabolic stability of Prochlorperazine-d3 can provide a more sustained and consistent receptor occupancy over the course of an experiment, allowing for a clearer characterization of ligand-induced receptor adaptations and downstream signaling events.
Table 2: Dopamine Receptor Binding Affinities (Ki) for Prochlorperazine Data compiled from various sources for the non-deuterated compound. The affinity of the deuterated analog is expected to be similar.
| Receptor Subtype | Reported Ki (nM) | Reference Compound(s) |
|---|---|---|
| Dopamine D2 | < 20 nM nih.gov; 1.1-3.0 nM selleckchem.comselleckchem.com | Trifluoperazine, Perospirone |
| Dopamine D3 | 0.83 nM selleckchem.com; 4.56 nM selleckchem.com | Pimozide, Chlorprothixene |
Advanced Computational Modeling and Simulation
Computational modeling has become an indispensable tool in drug development, enabling the prediction of a drug's behavior in biological systems. rowan.edu Data from studies with deuterated compounds can significantly enhance the accuracy and predictive power of these models. researchgate.net
In silico models can predict sites of metabolism on a drug molecule. By inputting the structure of prochlorperazine into these models, likely sites of CYP450-mediated oxidation can be identified. Experimental data from Prochlorperazine-d3 metabolism studies can then be used to validate and refine these predictive algorithms. If experiments show a significant KIE for N-demethylation, it confirms that the N-methyl group is a primary site of metabolism, and the computational model's parameters can be adjusted to better reflect this reality for the entire class of phenothiazine (B1677639) drugs. researchgate.net
For drug-target interactions, molecular docking simulations can predict how prochlorperazine binds to the active site of the D2 receptor. nih.gov While deuteration itself doesn't typically alter the binding pose in a static model, the pharmacokinetic data derived from deuterated analogs (e.g., altered metabolite profiles) is crucial. Knowing which metabolites are formed and in what quantities allows for these metabolites to also be docked, providing a more complete picture of the in vivo activity and potential for off-target effects. nih.govresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) modeling simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a virtual representation of the body. researchgate.netnih.gov These models are complex and rely on a multitude of compound-specific and physiological parameters. jst.go.jpjst.go.jp
Data from studies using this compound are exceptionally valuable for building and validating PBPK models. uni-saarland.de By comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions, modelers can isolate and more accurately quantify specific metabolic clearance pathways. google.com For example, a lower clearance rate for Prochlorperazine-d3 directly informs the Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) parameters for the N-demethylation pathway within the liver compartment of the PBPK model. google.com
This refined PBPK model can then be linked to a pharmacodynamic (PD) model that describes the relationship between drug concentration at the receptor site and the pharmacological effect (e.g., D2 receptor occupancy). nih.gov By incorporating data from deuterated analogs, the resulting integrated PBPK/PD models offer more robust predictions of drug efficacy and inter-individual variability, providing a powerful tool for translational science. nih.govuni-saarland.de
Future Directions and Emerging Research Avenues
Expansion of Stable Isotope Labeling to Additional Prochlorperazine (B1679090) Metabolites and Related Compounds
Prochlorperazine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2D6 and CYP2C19. drugbank.comresearchgate.net This process results in numerous metabolites, including N-desmethyl prochlorperazine, prochlorperazine sulfoxide (B87167), 7-hydroxy prochlorperazine, and prochlorperazine sulfoxide 4'-N-oxide. researchgate.netnih.gov
The synthesis and availability of deuterated standards for these metabolites, such as 7-Hydroxy Prochlorperazine-d8, are crucial for comprehensive pharmacokinetic (PK) and metabolism studies. medchemexpress.commedchemexpress.com By using stable isotope-labeled versions of not just the parent drug but also its key metabolites, researchers can achieve more precise quantification and a deeper understanding of the drug's disposition. acs.orgthalesnano.com This approach allows for the detailed characterization of metabolic pathways, the assessment of metabolite exposure following different administration routes, and the investigation of how genetic variations in CYP enzymes affect drug metabolism. researchgate.netnih.gov
Table 1: Key Metabolites of Prochlorperazine This table is interactive and can be sorted by clicking on the headers.
| Metabolite Name | Key Forming Enzyme(s) | Role in Research |
|---|---|---|
| N-desmethyl prochlorperazine | CYP2D6, CYP2C19 researchgate.net | Major metabolite used to study primary metabolic pathways. researchgate.net |
| Prochlorperazine sulfoxide | CYP2D6 drugbank.com | Used to assess oxidative metabolism. drugbank.comnih.gov |
| 7-hydroxy prochlorperazine | CYP2D6 drugbank.comnih.gov | A key metabolite identified for characterizing metabolic profiles. nih.gov |
| Prochlorperazine sulfoxide 4'-N-oxide | Not specified | A more recently identified metabolite, important for complete metabolic mapping. nih.gov |
| Hydroxy-nor prochlorperazine | Not specified researchgate.net | One of several identified metabolites in in-vitro studies. researchgate.net |
Integration of Deuterated Prochlorperazine in Advanced Omics Technologies
The use of stable isotope-labeled compounds like Prochlorperazine-d3 Dimesylate is becoming increasingly integrated into advanced "omics" technologies, such as quantitative metabolomics and proteomics. acs.orgiris-biotech.de These fields study the complete set of metabolites and proteins in a biological system, respectively.
In quantitative metabolomics, deuterated standards are essential for accurate quantification of metabolites, helping to overcome matrix effects in complex biological samples like plasma. acs.orgiris-biotech.denih.gov Stable isotope tracing (SIT), where a deuterated compound is introduced into a system, allows researchers to track the metabolic fate of the drug and its influence on endogenous metabolic pathways. frontiersin.org This can reveal how prochlorperazine affects cellular metabolism, potentially identifying new biomarkers for drug efficacy or toxicity. iris-biotech.defrontiersin.org
In proteomics, stable isotope labeling techniques are used to quantify changes in protein expression in response to drug treatment. acs.orgiris-biotech.de While not a direct application of Prochlorperazine-d3 itself, the principles of using isotope labeling to understand a drug's effect on protein networks are well-established. acs.org This could be applied to understand the downstream effects of prochlorperazine's interaction with its primary target, the D2 dopamine (B1211576) receptor, and other receptors. patsnap.comnih.gov
Innovative Applications in Preclinical Drug Development and Mechanistic Toxicology Research
The strategic use of deuteration is a powerful tool in preclinical drug development and toxicology. acs.orgcdnsciencepub.com Replacing hydrogen with deuterium (B1214612) at a site of metabolism can slow down the metabolic process, an effect known as the "kinetic isotope effect." juniperpublishers.comnih.gov This can lead to an increased half-life and altered metabolic profile of a drug. cdnsciencepub.comoup.com
This principle has two innovative applications:
Developing "Next-Generation" Drugs: Pharmaceutical companies are exploring the creation of deuterated analogues of existing drugs to improve their pharmacokinetic properties, potentially leading to better safety and efficacy profiles. juniperpublishers.comoup.com For a drug like prochlorperazine, which has high first-pass metabolism, a deuterated version could offer improved bioavailability. nih.gov
Mechanistic Toxicology: Deuterated compounds are used to investigate the mechanisms of drug-induced toxicity. acs.orgjuniperpublishers.com If a specific metabolic pathway is thought to produce a toxic reactive metabolite, placing deuterium at that metabolic site can block or slow the formation of that metabolite. juniperpublishers.com This helps to confirm the mechanism of toxicity and can guide the design of safer drugs. acs.org The use of stable isotope-labeled compounds is a key strategy in understanding metabolism-mediated toxicities. acs.org
Development of Novel Analytical Techniques Tailored for Deuterated Pharmaceutical Compounds
The increasing use of deuterated compounds in research and as active pharmaceutical ingredients (APIs) necessitates the development of advanced and tailored analytical techniques. nih.govnih.gov While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the current standards, they face challenges. brightspec.comresearchgate.net For instance, MS cannot always distinguish between isotopomers (molecules with the same number of isotopic atoms but at different positions), and NMR can be complex and time-consuming. brightspec.com
Future research is focusing on overcoming these limitations:
High-Resolution Mass Spectrometry (HRMS): Combined with techniques like stable isotope tracing, HRMS offers a powerful method for comprehensively identifying drug metabolites. frontiersin.org
Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique provides precise structural analysis and can distinguish between deuterated isotopomers, a significant advantage over conventional methods. brightspec.comresearchgate.net
Improved Separation Techniques: Advances in liquid chromatography (LC) are crucial for separating the parent drug from its numerous metabolites and the corresponding deuterated internal standards, ensuring accurate quantification. nih.govresearchgate.net
The development of robust analytical methods is critical for both research applications and for the regulatory approval of any future deuterated drugs, ensuring their purity and quality. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 7-Hydroxy Prochlorperazine-d8 |
| N-desmethyl prochlorperazine |
| Prochlorperazine |
| This compound |
| Prochlorperazine sulfoxide |
| Prochlorperazine sulfoxide 4'-N-oxide |
| 7-hydroxy prochlorperazine |
| Hydroxy-nor prochlorperazine |
| Desulfonated prochlorperazine |
Q & A
Q. What analytical methods are recommended for quantifying Prochlorperazine-d3 Dimesylate in pharmacokinetic studies?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used for quantification. For higher sensitivity, liquid chromatography–tandem mass spectrometry (LC-MS/MS) is preferred, especially for plasma or tissue samples. Method validation should include linearity (1–100 ng/mL), precision (RSD <10%), and recovery (>90%) .
Q. How should this compound be synthesized to ensure isotopic purity?
Deuterated analogs like Prochlorperazine-d3 are synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Post-synthesis, nuclear magnetic resonance (¹H-NMR and ²H-NMR) and high-resolution mass spectrometry (HRMS) are critical to confirm ≥98% isotopic enrichment and rule out non-deuterated impurities .
Q. What pharmacopeial standards apply to this compound for regulatory compliance?
The European Pharmacopoeia (EP) specifies purity criteria (98.0–102.0%) and requires identification via infrared spectroscopy (IR) and chromatographic retention time matching. Assays must use potentiometric titration with 0.05 N perchloric acid or validated HPLC methods with ion-pairing agents (e.g., sodium 1-octanesulfonate) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound?
Conflicting metabolic data (e.g., sulfoxidation vs. hydroxylation) require cross-validation using in vitro microsomal assays (human liver microsomes + NADPH) and in vivo isotope tracing. For example, 7-hydroxy metabolites can be differentiated from sulfoxides using polarity-based chromatographic separation (C18 columns, acetonitrile/ammonium acetate gradients) .
Q. What strategies optimize stability studies of this compound under varying pH and temperature conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours. Monitor degradation products via LC-MS and quantify using external calibration curves. Stability-indicating methods must achieve baseline separation of parent compound and degradants .
Q. How should impurity profiling address dimeric byproducts in this compound synthesis?
Dimer-I and dimer-II impurities arise from radical-mediated coupling during synthesis. Use size-exclusion chromatography (SEC) with refractive index detection to isolate dimers. Structural elucidation via Fourier-transform infrared spectroscopy (FTIR) and tandem MS/MS can confirm dimeric linkages (e.g., C–S bond formation). Acceptability thresholds follow ICH Q3A guidelines (<0.15% for unidentified impurities) .
Q. What experimental designs mitigate batch-to-batch variability in deuterated Prochlorperazine formulations?
Implement quality-by-design (QbD) approaches:
- Critical process parameters (CPPs) : Reaction temperature (±2°C), deuterium exchange time (±5 minutes).
- Critical quality attributes (CQAs) : Isotopic purity, residual solvents (via GC-MS). Use multivariate analysis (e.g., partial least squares regression) to correlate CPPs with CQAs and optimize reproducibility .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s dopamine receptor binding affinity?
Discrepancies in IC₅₀ values (e.g., 12 nM vs. 28 nM for D₂ receptors) may stem from assay conditions. Standardize protocols:
Q. Why do pharmacokinetic parameters vary between deuterated and non-deuterated Prochlorperazine?
Deuterium isotope effects reduce metabolic clearance (e.g., CYP2D6-mediated oxidation). Compare AUC(0–∞) and t₁/₂ in crossover rodent studies (n ≥ 6) under identical dosing (5 mg/kg IV). Use paired t-tests (p < 0.05) to confirm prolonged exposure of the deuterated form .
Methodological Resources
- Chromatographic Conditions : See validated methods in Pharmacopeial Forum Vol. 42(1) for gradient elution profiles and column specifications .
- Synthetic Protocols : Refer to cyclic diamino benzamide synthesis workflows for deuterated piperazine intermediates .
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ determination) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
